An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a substituted thiazole ring, a core structure in numerous pharmacologically active agents. A comprehensive understanding of its physicochemical properties is paramount for its potential development as a therapeutic candidate. This guide provides a detailed analysis of these properties, including molecular structure, solubility, lipophilicity, and ionization state. In the absence of extensive experimental data, this document leverages in silico predictive models to offer valuable insights for researchers. Furthermore, it outlines the standard experimental methodologies for the empirical determination of these crucial parameters and discusses the expected spectral characteristics that are fundamental for its structural elucidation and quality control.
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, and antifungal agents. The thiazole nucleus is a key component of vitamin B1 (thiamine) and the antibiotic penicillin. The physicochemical properties of thiazole-containing compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and ultimately, their therapeutic efficacy and safety. This guide focuses on elucidating the physicochemical landscape of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate to support its evaluation in drug discovery and development programs.
Molecular Structure and In Silico Physicochemical Predictions
A foundational step in characterizing any potential drug candidate is the detailed analysis of its molecular structure and the prediction of its fundamental physicochemical properties. These in silico methods provide rapid and cost-effective initial assessments, guiding further experimental work.
Chemical Structure
The canonical SMILES (Simplified Molecular Input Line Entry System) representation for Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate is CC1=C(SC(=N1)C)CC(=O)OC . This notation precisely describes the atomic connectivity of the molecule.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, in silico prediction tools are invaluable. The following table summarizes the predicted physicochemical properties of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, generated using the SwissADME web tool, a widely recognized platform in drug discovery research.[1][2][3]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₁NO₂S | Defines the elemental composition. |
| Molecular Weight | 199.25 g/mol | Influences absorption and distribution; generally, values <500 g/mol are preferred for oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | 1.65 | A measure of lipophilicity, which affects permeability across biological membranes and solubility. A balanced logP (typically 1-3) is often desirable. |
| logS (Aqueous Solubility) | -2.5 | Predicts the solubility in water. A higher logS value indicates better solubility, which is crucial for absorption. |
| pKa (Acid/Base Dissociation Constant) | Basic pKa: 3.18 | Indicates the ionization state at different pH values, affecting solubility, permeability, and receptor binding. The predicted basic pKa suggests the thiazole nitrogen is weakly basic. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Reflects the surface area of polar atoms, influencing membrane permeability. TPSA values < 140 Ų are generally associated with good oral bioavailability. |
| Number of Rotatable Bonds | 3 | An indicator of molecular flexibility, which can impact binding affinity and bioavailability. Fewer rotatable bonds are generally preferred. |
| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen bond, influencing solubility and binding. |
| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond, influencing solubility and binding. |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
While in silico predictions are informative, experimental determination of physicochemical properties remains the gold standard for accurate characterization. This section outlines the standard methodologies employed in the pharmaceutical industry.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
-
Methodology: Capillary Method
-
A small, powdered sample of the compound is packed into a thin-walled capillary tube.[4]
-
The capillary tube is placed in a calibrated heating apparatus.[5]
-
The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[6][7]
-
-
Causality: A sharp melting point range (typically < 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[6]
Lipophilicity (logP/logD)
Lipophilicity is a critical parameter that governs a molecule's ability to cross biological membranes.
-
Methodology: Shake-Flask Method
-
A known amount of the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 for logD).[8][9]
-
The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.[10]
-
The two phases are separated, and the concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).[8]
-
The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10][11]
-
-
Causality: This method directly measures the partitioning of the compound between a nonpolar and a polar environment, providing a reliable measure of its lipophilicity.
Ionization Constant (pKa)
The pKa determines the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.
-
Methodology: Potentiometric Titration
-
The compound is dissolved in a suitable solvent (often a water-methanol mixture for poorly soluble compounds).[1][3]
-
A standardized solution of a strong acid or base is incrementally added to the solution.[12]
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[1]
-
The pKa is determined from the inflection point of the resulting titration curve.[12][13][14]
-
-
Causality: This method directly measures the pH at which the compound is 50% ionized, providing an accurate determination of its acidic or basic strength.
Aqueous Solubility
Solubility is a crucial factor for drug absorption and formulation development.
-
Methodologies: Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility: This high-throughput screening method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often by turbidimetry.[15][16]
-
Thermodynamic Solubility: This method, considered the gold standard, involves equilibrating an excess of the solid compound in an aqueous buffer for an extended period (e.g., 24-48 hours) to achieve a saturated solution.[15][17][18][19] The concentration of the dissolved compound is then measured after filtration or centrifugation.
-
-
Causality: Kinetic solubility provides a rapid assessment of solubility from a supersaturated state, while thermodynamic solubility reflects the true equilibrium solubility of the most stable crystalline form.
Spectral Characterization: The Fingerprint of the Molecule
Spectroscopic techniques are essential for confirming the chemical structure and purity of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
Expected ¹H NMR Spectral Features:
-
Expected ¹³C NMR Spectral Features:
-
Thiazole Carbons: Resonances for the C2, C4, and C5 carbons of the thiazole ring are expected in the aromatic region, typically between δ 110-170 ppm.[4][13]
-
Ester Carbonyl Carbon (C=O): A characteristic signal in the downfield region, around δ 170-175 ppm.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around δ 30-40 ppm.
-
Methyl Carbons: Signals for the two thiazole methyl groups and the ester methyl group will appear in the upfield region, typically between δ 10-25 ppm and δ 50-55 ppm, respectively.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (199.25 m/z).
-
Major Fragmentation Pathways: Common fragmentation patterns for thiazole derivatives involve cleavage of the ring and loss of side chains.[22][23][24][25] For this molecule, fragmentation may involve the loss of the methoxycarbonylmethyl group (-CH₂COOCH₃) or cleavage of the ester functionality.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Expected Characteristic Absorption Bands:
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, a compound of interest for drug discovery and development. By integrating in silico predictions with established experimental methodologies and expected spectral characteristics, this document serves as a valuable resource for researchers. The presented data and protocols are intended to facilitate a thorough evaluation of this molecule's potential as a therapeutic agent and to guide its progression through the drug development pipeline. The favorable predicted properties, such as a molecular weight under 500 g/mol and a balanced logP, suggest that this compound possesses a promising foundation for further investigation.
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